1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone
Description
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone (molecular formula: C₁₇H₂₃ClN₂O, molecular weight: 306.83 g/mol) is a chloroethanone derivative featuring a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-amino-methyl group. Its stereospecific variant, (3S)-configured 1-{(3S)-3-[Benzyl(cyclopropyl)amino]-1-piperidinyl}-2-chloroethanone, has been documented with a ChemSpider ID of 28300309 and MDL number MFCD21095702 . The compound’s structure combines a piperidine ring, a cyclopropyl group (introducing steric and electronic effects due to ring strain), and a benzyl moiety, making it a candidate for studies in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[3-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-11-18(22)20-10-4-7-16(13-20)14-21(17-8-9-17)12-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNXQFBCRRGXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134248 | |
| Record name | Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353948-10-3 | |
| Record name | Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[3-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, typically using benzyl chloride.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives depending on the nucleophile used (e.g., amines, thiols).
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major products formed from these reactions include ketones, alcohols, amines, and azides.
Scientific Research Applications
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of piperidine-based chloroethanones with varying substituents and positional isomers. Below is a comparative analysis of its structural analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: Cyclopropyl vs. Molecular Weight: Cyclopropyl derivatives exhibit higher molecular weights (~306.83 g/mol) than ethyl/methyl analogs (~294.82 g/mol), which may influence pharmacokinetics (e.g., membrane permeability) .
Stereochemical Considerations :
- The (3S)-configured variant (ChemSpider ID 28300309) highlights the role of stereochemistry in modulating activity, though pharmacological data remain unexplored in the available literature .
Notes
Research Gaps : Experimental data on pharmacological activity, toxicity, or metabolic stability are absent in the reviewed evidence. Further studies are needed to correlate structural features with functional outcomes.
Stereochemical Specificity : The (3S)-configuration in the target compound underscores the need for enantioselective synthesis protocols to explore its biological relevance .
Biological Activity
1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone, with CAS number 1353948-10-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, antifungal, and neuroleptic activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone is C21H33ClN2O, with a molecular weight of approximately 320.86 g/mol. The structure includes a piperidine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H33ClN2O |
| Molecular Weight | 320.86 g/mol |
| CAS Number | 1353948-10-3 |
| Chemical Structure | Structure |
Antibacterial Activity
Research indicates that compounds similar to 1-{3-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone exhibit significant antibacterial properties. A study evaluating various piperidine derivatives found that certain structural modifications enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's potential antifungal properties were also explored, particularly against Candida albicans. Similar piperidine derivatives demonstrated varying degrees of activity, with MIC values indicating effectiveness in inhibiting fungal growth . The structure's halogen substituents have been identified as crucial for bioactivity.
Neuroleptic Activity
Neuroleptic activity has been observed in related compounds containing piperidine structures. For instance, benzamides derived from piperidine have shown promise in reducing apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders . The piperidine moiety is often linked to dopaminergic activity, which is essential for neuroleptic effects.
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. The study reported that specific modifications to the benzyl and cyclopropyl groups significantly influenced the compounds' antibacterial and neuroleptic effects. For instance, the introduction of a benzyl group on the terminal nitrogen improved activity compared to simpler alkane derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
